molecular formula C18H17F4N3O3 B13845461 [3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B13845461
M. Wt: 399.3 g/mol
InChI Key: ODGXXYXJORZPHE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PAT-1251 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final product is obtained through a series of purification steps to ensure high purity and yield .

Industrial production methods for PAT-1251 involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve consistent and reproducible results .

Chemical Reactions Analysis

PAT-1251 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PAT-1251 has a wide range of scientific research applications, including:

Mechanism of Action

PAT-1251 exerts its effects by selectively inhibiting the activity of lysyl oxidase-like 2. This enzyme is responsible for the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase-like 2, PAT-1251 reduces the cross-linking of collagen and elastin, thereby decreasing the stiffness of the extracellular matrix and mitigating fibrotic processes .

Comparison with Similar Compounds

PAT-1251 is unique in its high selectivity and potency as an inhibitor of lysyl oxidase-like 2. Similar compounds include:

    Simtuzumab: A monoclonal antibody targeting lysyl oxidase-like 2, which has shown limited efficacy in clinical trials.

    PXS-S2A: A selective lysyl oxidase-like 2 inhibitor developed from the first-generation PXS-S1A compound.

    BAPN (β-aminopropionitrile): An early lysyl oxidase inhibitor obtained from natural sources

PAT-1251 stands out due to its oral bioavailability and robust antifibrotic efficacy in preclinical models, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

IUPAC Name

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2

InChI Key

ODGXXYXJORZPHE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O

Origin of Product

United States

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